Compound Description: This compound, designated as compound 8 in the study, is a thieno[3,2-d]pyrimidine derivative synthesized and evaluated for its anticancer activity. It demonstrated significant inhibitory effects against the proliferation of several human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines []. The study reports IC50 values of 1.76 μM, 1.98 μM, and 2.32 μM for HT-29, A549, and MKN45 cell lines, respectively, indicating its promising anticancer potential [].
Compound Description: This compound, designated as compound 1 in the study, serves as a crucial starting material for synthesizing a series of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives [].
Relevance: This compound, while not directly containing the thieno[3,2-d]pyrimidine core, is relevant to (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol. This is because it is used as a precursor in the same study to generate compounds like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (compound 4 in the research) []. These derivatives, containing a thieno[2,3-b]pyridine moiety, highlight a shared interest in exploring related heterocyclic systems that might possess valuable biological activities. This exploration of analogous heterocyclic frameworks suggests a potential structural relationship and interest in their associated biological properties.
Ethyl (3-cyanopyridin-2-ylsulphanyl)acetate
Compound Description: This compound, designated as compound 3 in the study, is synthesized from the reaction of 4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile (compound 1 in the research) with ethyl chloroacetate []. It serves as an intermediate in the synthesis of the target molecules pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives [].
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Compound Description: This compound, designated as compound 4 in the study, is obtained through the intramolecular cyclization of ethyl (3-cyanopyridin-2-ylsulphanyl)acetate (compound 3 in the study) []. This compound serves as a key intermediate in the multi-step synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives, showcasing its role as a building block in constructing more complex heterocyclic systems [].
Relevance: Although lacking the thieno[3,2-d]pyrimidine core directly, this compound is synthesized as part of a broader investigation within a study that aims to create pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives []. This suggests an interest in exploring related heterocyclic frameworks with potential biological activities, similar to the target compound (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol, highlighting a shared focus on this class of compounds and their potential applications.
3-aminothieno[2,3-b]pyridine-2-carbohydrazide
Compound Description: This compound, designated as compound 7 in the study, is synthesized from the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (compound 4 in the research) with hydrazine hydrate []. This compound serves as another crucial intermediate in the multi-step synthesis of the target molecules pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives [].
Relevance: Similar to ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, this compound also lacks the thieno[3,2-d]pyrimidine core but is a crucial precursor in synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives []. This research focus highlights the exploration of related heterocyclic systems, indicating a broader interest in this compound class and their potential biological properties, aligning with the exploration of (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol and its analogs.
Compound Description: This compound, designated as compound 7f in the research, emerged as a potent compound against cancer cell lines HT-29 and MCF-7 with IC50 values of 2.18 μM and 4.25 μM, respectively []. It also exhibited significant inhibitory activity against PI3Kα with an IC50 value of 1.26 μM [].
Compound Description: This compound, denoted as compound 3 in the study, is synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one by reacting it with phosphorous oxychloride []. It serves as a key intermediate for synthesizing various thieno[3,2-d]pyrimidine derivatives with potential anticancer activity [].
Compound Description: This compound, designated as compound 10 in the research, is synthesized from 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one (compound 2 in the study) []. It displayed potent anticancer activity against three human cancer cell lines (MCF-7, HeLa, and HCT-116) with comparable potency to Doxorubicin [].
N-(phenyl)/4-chlorophenyl or methoxy- phenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[ 3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide (13a-c)
Compound Description: This series of compounds, denoted as compounds 13a-c in the study, are synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one (compound 2 in the study) []. Among this series, compound 13b exhibited potent anticancer activity against three human cancer cell lines (MCF-7, HeLa, and HCT-116) with comparable potency to Doxorubicin [].
Compound Description: This compound, denoted as compound 12 in the research, is synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one (compound 2 in the study) and serves as a precursor for various other thienotriazolopyrimidine derivatives [].
Compound Description: Pictilisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor. Studies using MALDI imaging mass spectrometry in U87 and GS2 orthotopic models of glioblastoma multiforme (GBM) demonstrated its ability to penetrate into the tumors of the contrast-enhancing U87 model but not the nonenhancing GS2 model, suggesting its potential efficacy might be limited by blood-brain barrier permeability in certain GBM types [].
Compound Description: GNE-317 is another PI3K inhibitor that, unlike pictilisib, demonstrates uniform distribution throughout the brain in both U87 and GS2 GBM models []. This suggests that GNE-317 possesses superior blood-brain barrier penetration compared to pictilisib, potentially leading to better therapeutic outcomes in GBM treatment, regardless of the tumor's contrast-enhancement characteristics.
Compound Description: GDC-0980 is a potent and selective dual inhibitor of PI3K and mTOR, key components of the PI3K pathway, which is often dysregulated in cancer []. It exhibits promising anticancer activity and is currently in Phase II clinical trials [].
Compound Description: DMT is a small molecule that has been shown to suppress hepatic glucose production and reduce the expression of gluconeogenic genes. This suggests its potential as a therapeutic agent for type 2 diabetes []. Preclinical studies in db/db mice demonstrated that DMT effectively lowers fasting blood glucose and HbA1c levels, improves glucose tolerance, and enhances pyruvate tolerance, further supporting its potential in managing type 2 diabetes [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.